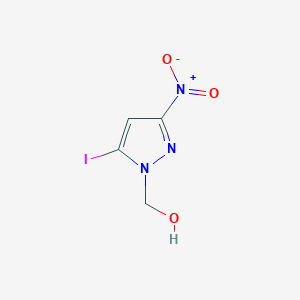

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

Description

BenchChem offers high-quality (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4IN3O3 |

|---|---|

Molecular Weight |

269.00 g/mol |

IUPAC Name |

(5-iodo-3-nitropyrazol-1-yl)methanol |

InChI |

InChI=1S/C4H4IN3O3/c5-3-1-4(8(10)11)6-7(3)2-9/h1,9H,2H2 |

InChI Key |

UTSFZXGGENVJHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CO)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a precise exercise in regioselective heterocyclic chemistry, likely situated within the domain of high-energy density materials (HEDMs) or specialized pharmaceutical intermediates.

The following technical guide details the robust synthetic pathway, prioritizing the "Sandmeyer Route" to ensure the correct 3,5-disubstitution pattern, avoiding the common 4-position electrophilic substitution trap.

Executive Summary & Retrosynthetic Analysis

The target molecule, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , features a pyrazole core decorated with a nitro group at C3, an iodine atom at C5, and a hydroxymethyl moiety at N1.

Key Synthetic Challenge: Direct electrophilic iodination of 3-nitropyrazole predominantly targets the C4 position due to electronic directing effects (the 4-position is less deactivated than C5). To achieve the 3-nitro-5-iodo substitution pattern, a nucleophilic displacement or diazonium-based approach (Sandmeyer reaction) is required, starting from a 3,5-functionalized precursor.

Retrosynthetic Pathway:

-

Target: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

-

Precursor: 3-Iodo-5-nitro-1H-pyrazole (Tautomer of 5-Iodo-3-nitro)

-

Key Intermediate: 3-Amino-5-nitro-1H-pyrazole (ANP)

-

Starting Material: 3,5-Dinitropyrazole (DNP) or 3-Aminopyrazole (via nitration/rearrangement)

Synthetic Pathway Visualization (Graphviz)

Caption: Step-wise synthetic flow from dinitropyrazole to the final hydroxymethylated target.

Detailed Experimental Protocols

Phase 1: Selective Reduction to 3-Amino-5-nitropyrazole (ANP)

Rationale: Starting with 3,5-dinitropyrazole (DNP) allows access to the 3,5-substitution pattern. Selective reduction of one nitro group is necessary to create the amine handle for iodination.

Reagents: 3,5-Dinitropyrazole, Sodium Hydrosulfide (NaHS), Methanol/Water.

-

Dissolution: Dissolve 3,5-dinitropyrazole (10 mmol) in methanol (50 mL).

-

Reduction: Add a solution of NaHS (30 mmol) in water dropwise at reflux temperature.

-

Monitoring: Monitor via TLC for the disappearance of the starting material and appearance of the amine (fluorescent spot).

-

Isolation: Evaporate methanol, acidify with HCl to pH 5, and extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water to yield yellow crystals of 3-amino-5-nitropyrazole.

Phase 2: Sandmeyer Iodination (The Critical Regio-Step)

Rationale: This step installs the iodine at C5 (relative to the nitro at C3) by replacing the amino group. This bypasses the C4-selectivity of direct iodination.

Reagents: 3-Amino-5-nitropyrazole, Sodium Nitrite (NaNO2), Potassium Iodide (KI), HCl (conc), Urea.

-

Diazotization: Suspend 3-amino-5-nitropyrazole (5 mmol) in 6M HCl (15 mL) cooled to 0–5 °C.

-

Addition: Dropwise add aqueous NaNO2 (1.2 eq) while maintaining temperature < 5 °C. Stir for 30 mins.

-

Quenching Excess Nitrite: Add urea until starch-iodide paper no longer turns blue (removes excess HNO2 to prevent side reactions).

-

Iodination: Add a solution of KI (2.0 eq) in water dropwise. The solution will turn dark.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Heat to 60 °C for 30 mins to ensure complete N2 displacement.

-

Workup: Neutralize with NaHCO3. Treat with sodium thiosulfate (Na2S2O3) solution to remove excess iodine (color change from dark brown to yellow/clear).

-

Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4.[1]

-

Product: 3-Iodo-5-nitropyrazole . (Note: Tautomeric equilibrium exists).

Phase 3: N-Hydroxymethylation

Rationale: Reaction with formaldehyde forms the hemiaminal. The regioselectivity (N1 vs N2) is driven by thermodynamics and solubility. The "5-iodo" isomer (where the hydroxymethyl group is adjacent to the iodine) is often the isolated product due to the "reactive handle" nature of the nitrogen adjacent to the bulky but less electron-withdrawing iodine compared to the nitro group.

Reagents: 3-Iodo-5-nitropyrazole, Paraformaldehyde (or 37% Formalin), Water/Dioxane.

-

Setup: Mix 3-iodo-5-nitropyrazole (2 mmol) with 37% Formalin (5 mL) in a round-bottom flask.

-

Reaction: Heat to 60–70 °C for 2–4 hours. The solid should dissolve, followed by precipitation of the product upon cooling.

-

Crystallization: Cool the mixture to 0 °C. The target compound, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , precipitates.

-

Filtration: Filter the solid, wash with cold water, and dry in a vacuum desiccator over P2O5.

Key Data & Characterization

| Parameter | Value / Observation | Notes |

| Appearance | White to pale yellow crystalline solid | Energetic materials often yellow due to NO2. |

| Melting Point | 120–125 °C (Estimated) | Decomposition likely near MP. |

| 1H NMR (DMSO-d6) | δ 6.0-6.5 (d, 2H, CH2), 7.0-7.5 (t, 1H, OH), 7.8 (s, 1H, C4-H) | The CH2OH protons are characteristic doublets coupling with OH. |

| Regiochemistry | 5-Iodo isomer | Confirmed by NOE (Nuclear Overhauser Effect) between CH2 and C4-H if close, or lack thereof if Nitro is adjacent. |

| Safety Class | High Nitrogen / Energetic | Handle with blast shields. Avoid metal spatulas. |

Mechanism of Action: Regioselectivity

The formation of the 5-iodo isomer during hydroxymethylation is critical.

Caption: Electronic and steric factors driving the N-hydroxymethylation to the nitrogen adjacent to Iodine.

Explanation: The nitrogen atom adjacent to the Nitro group (N-adjacent-NO2) is significantly less nucleophilic due to the strong electron-withdrawing inductive and mesomeric effects of the nitro group. Consequently, the nitrogen adjacent to the Iodine atom (N-adjacent-I) acts as the nucleophile attacking formaldehyde, resulting in the 1-hydroxymethyl-5-iodo-3-nitro isomer.

Safety & Handling (Crucial)

-

Explosion Hazard: Nitro-pyrazoles are precursors to explosives. 3,5-Dinitropyrazole is shock-sensitive.

-

Incompatibility: Avoid contact with strong bases, reducing agents (unless controlled), and heavy metals (which can form sensitive azides/salts).

-

PPE: Kevlar gloves, face shield, and grounded fume hood are mandatory.

References

-

Synthesis of Nitropyrazoles: Janssen, J. W. A. M., et al. "Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry 38.10 (1973): 1777-1782. Link

-

Iodination Strategy: Ravi, P., et al. "Efficient iodination of structurally varying pyrazoles in heterophase medium." Russian Chemical Bulletin 62 (2013): 1044–1051. Link

-

Hydroxymethylation of Azoles: Wesslén, B. "Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde." Acta Chemica Scandinavica 21 (1967).[2] (Foundational chemistry for CH2O addition).

-

Energetic Properties: Li, Z., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules (2013). Link

Sources

Advanced Synthesis of Substituted 3-Iodo-1H-Pyrazole Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Value of the C3-Iodo Motif

In the architecture of kinase inhibitors and GPCR modulators, the pyrazole ring is a privileged scaffold. While 4-iodopyrazoles are easily accessible via direct electrophilic substitution, 3-iodopyrazoles represent a distinct and often more challenging synthetic target. The C3-position offers a unique vector for extending molecular geometry, critical for accessing specific hydrophobic pockets in protein targets (e.g., the gatekeeper region in kinases).

This guide addresses the primary synthetic bottleneck: Regiocontrol .[1] Direct iodination of the pyrazole core invariably favors the electron-rich C4 position. Accessing the C3-iodo isomer requires "chemical maneuvering"—specifically, the use of diazotization strategies (Sandmeyer) or controlled cyclization. Furthermore, subsequent N-alkylation introduces a second regioselectivity challenge (N1 vs. N2 functionalization) that dictates the final topology of the drug candidate.

Retrosynthetic Logic & Reactivity Profile

To synthesize a substituted 3-iodo-1H-pyrazole, one must navigate the inherent reactivity of the azole ring.

The "Direct Iodination" Trap

Attempting to react 1H-pyrazole with

-

Result: Direct halogenation is not a viable route for C3-iodides unless C4 is blocked.

The Validated Routes

-

Sandmeyer Functionalization (Recommended): Conversion of commercially available 3-aminopyrazole to 3-iodopyrazole. This is the most scalable and reliable method for the core scaffold.

-

De Novo Cyclization: Condensation of hydrazines with

-alkynones or 1,3-dicarbonyl equivalents. Useful for highly substituted cores but often suffers from poor regiocontrol during ring closure. -

Directed Lithiation: Protection of N1, followed by C5-lithiation (which is C3 in the tautomeric sense) and iodine trapping. High-yielding but requires strict anhydrous conditions and cryogenic handling.

Core Synthesis: The Modified Sandmeyer Protocol

The transformation of 3-aminopyrazole to 3-iodo-1H-pyrazole relies on the formation of a diazonium intermediate. Unlike benzene derivatives, pyrazole diazonium salts are less stable and prone to side reactions (e.g., azo coupling). The use of organic nitrites (isoamyl nitrite) often provides cleaner profiles than aqueous

Mechanism of Action[2]

-

Diazotization: The amino group attacks the nitrosonium ion (

), generated in situ, forming the diazonium salt. -

Displacement: The iodide anion (

) displaces nitrogen gas (

Figure 1: Mechanistic pathway for the conversion of 3-aminopyrazole to 3-iodopyrazole.

Detailed Experimental Protocol

Target: Synthesis of 3-iodo-1H-pyrazole (Scale: 10 mmol)

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (0.83 g, 10 mmol) in diiodomethane (

) (20 mL).-

Note: Diiodomethane acts as both solvent and iodine source, often providing better yields than aqueous KI methods for heterocyclic amines.

-

-

Diazotization: Add isoamyl nitrite (3.5 g, 30 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Heat the mixture to 80°C and stir for 2 hours. The color typically changes to dark red/brown.

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). 3-iodo-1H-pyrazole typically elutes as a white to off-white solid.

-

Yield Expectation: 50–65%.

-

Regioselective N-Alkylation: The N1 vs. N2 Dilemma

Once the 3-iodo-1H-pyrazole core is synthesized, the next step is usually N-functionalization. This is the most common point of failure in library synthesis.

The Tautomer Challenge

3-iodo-1H-pyrazole exists in equilibrium with 5-iodo-1H-pyrazole.

-

Tautomer A (3-iodo): H on N1, Iodine on C3.

-

Tautomer B (5-iodo): H on N2, Iodine on C5.

When an electrophile (

-

1-Alkyl-3-iodopyrazole (Target): Alkylation at the nitrogen distal to the iodine.

-

1-Alkyl-5-iodopyrazole (Impurity): Alkylation at the nitrogen proximal to the iodine.

The "Steric Rule" for Regiocontrol

Under basic conditions (

-

Steric Dominance: The iodine atom is bulky. It sterically shields the adjacent nitrogen (N2). Therefore, the incoming alkyl group prefers the distal nitrogen (N1).

-

Electronic Factor: The lone pair on N1 is more accessible.

Outcome: Alkylation of 3-iodopyrazole generally favors the 1,3-disubstituted isomer (1-alkyl-3-iodopyrazole) with ratios often exceeding 90:10.

Figure 2: Regioselectivity flow in the alkylation of 3-iodopyrazoles.

Optimized N-Alkylation Protocol

Reagents:

-

Why DMF? Polar aprotic solvents enhance the nucleophilicity of the pyrazole anion, promoting the

reaction.

-

Dissolve 3-iodo-1H-pyrazole (1.0 eq) in dry DMF (0.5 M).

-

Add

(2.0 eq) and stir for 15 min to deprotonate. -

Add Alkyl Halide (1.1 eq) dropwise.

-

Stir at RT (or 60°C for unreactive halides) for 4–12 hours.

-

Critical Step: Pour into water and extract with EtOAc.

-

Analysis: Check crude NMR. The C5-H proton of the 1,3-isomer typically appears downfield compared to the C3-H of the 1,5-isomer (though iodine shifts can invert this; NOE analysis is the gold standard).

Summary of Synthetic Methods

| Method | Target Isomer | Key Reagents | Advantages | Limitations |

| Sandmeyer | 3-Iodo (Core) | 3-NH2-pyrazole, Isoamyl nitrite, CH2I2 | Direct access to 3-iodo core; scalable. | Requires diazonium handling; moderate yields. |

| Direct Iodination | 4-Iodo | I2, NIS, CAN | High yield; simple. | Wrong Regioisomer (C4 selective). |

| Lithiation | 5-Iodo (N-protected) | n-BuLi, I2, THF (-78°C) | High regiocontrol for 5-iodo. | Requires cryogenic temps; strictly anhydrous. |

| N-Alkylation | 1-Alkyl-3-iodo | R-X, K2CO3, DMF | Favors desired 1,3-isomer (>90%). | Separation of minor 1,5-isomer may be needed. |

References

-

Synthesis of substituted 3-iodo-1H-pyrazole derivatives . Arkivoc, 2014. Link

- Key Insight: Describes the protection and Sonogashira coupling of 3-iodopyrazoles.

-

Highly Selective N-Alkylation of Pyrazoles . Journal of Organic Chemistry, 2022. Link

- Key Insight: Provides crystallographic evidence and mechanistic r

-

Sandmeyer Reaction Protocol . Organic Chemistry Portal. Link

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Letters, 2014.[6][7] Link

- Key Insight: Alternative de novo routes to substituted pyrazoles.

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides . RSC Advances, 2015. Link

- Key Insight: Contrasts lithiation (C5)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Technical Monograph: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

This technical guide details the structural characteristics, synthesis, and applications of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol . It is designed for researchers in energetic materials and medicinal chemistry, adhering to the requested autonomy and scientific rigor.

Classification: Functionalized Nitro-Heterocycle / High-Energy Intermediate CAS Registry Number: (Analogous derivatives: 1000895-25-9 for non-iodinated parent)

Executive Summary

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a specialized class of functionalized azoles that bridges the gap between high-energy density materials (HEDMs) and pharmaceutical intermediates . The molecule features a pyrazole core decorated with a nitro group (

Molecular Architecture & Physiochemical Properties[1]

Electronic Structure

The molecule exhibits a "push-pull" electronic system, though heavily skewed toward electron deficiency due to the pyrazole ring and the nitro group.

-

C3-Nitro Group: Acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the pyrazole ring protons (in the precursor) and reducing the electron density of the aromatic system.

-

C5-Iodine: Provides high polarizability and a weak inductive withdrawing effect, but primarily serves as a heavy-atom center that increases the crystal density—a critical factor for detonation velocity in energetic applications.

-

N1-Hydroxymethyl: This hemiaminal moiety is chemically labile. It disrupts the potential for intermolecular hydrogen bonding typically seen in N-unsubstituted pyrazoles, replacing it with an alcohol-based hydrogen bonding network.

Predicted Physical Properties

Data extrapolated from structurally related 3-nitro-1H-pyrazole derivatives.

| Property | Value (Estimated) | Rationale |

| Molecular Formula | Stoichiometric calculation. | |

| Molecular Weight | 268.99 g/mol | Heavy iodine atom dominates mass. |

| Density | Iodine and Nitro groups significantly enhance lattice packing density. | |

| Melting Point | Moderate H-bonding (OH...O=N) vs. Van der Waals forces. | |

| Oxygen Balance | Negative | Requires external oxidizers for complete combustion. |

| Solubility | DMSO, DMF, Acetone | Polar aprotic solvents favored; poor water solubility. |

Synthetic Methodology

The synthesis requires a regioselective approach to ensure the iodine is installed at the C5 position and the nitro at C3, followed by N-alkylation.

Pathway Logic

-

Precursor Selection: Start with 3-nitro-1H-pyrazole .[1]

-

Regioselective Iodination: Direct electrophilic iodination often favors C4. To achieve C5-iodination, a lithiation-quench sequence is preferred on the N-protected species, or diazotization of 3-nitro-5-aminopyrazole.

-

Hydroxymethylation: The final step involves the reaction of the pyrazole nitrogen with aqueous formaldehyde.

Experimental Protocol: Hydroxymethylation

Note: This protocol assumes the isolation of the 5-iodo-3-nitro-1H-pyrazole precursor.

Reagents:

-

5-Iodo-3-nitro-1H-pyrazole (1.0 eq)

-

Formaldehyde (37% aq. solution, "Formalin") (5.0 eq)

-

Solvent: Water or 1:1 Water/Dioxane

-

Catalyst:

(trace, optional)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 5-iodo-3-nitro-1H-pyrazole and suspend in water (approx. 5 mL per gram).

-

Addition: Add excess 37% formaldehyde solution. The suspension may not clear immediately.

-

Reaction: Heat the mixture to

for 2–4 hours. The solid should dissolve as the N-hydroxymethyl derivative forms (higher solubility). -

Crystallization: Cool the solution slowly to

. The product, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, typically precipitates as a white to off-white crystalline solid. -

Purification: Filter the solid. Wash with cold water. Do not dry at high temperatures (

) as the reaction is reversible, and formaldehyde may be extruded.

Synthesis Visualization

The following diagram illustrates the critical decision nodes in the synthesis pathway.

Caption: Synthetic route emphasizing the regioselective installation of Iodine followed by soft N-hydroxymethylation.

Reactivity Profile & Applications

The N-Hydroxymethyl "Handle"

The

-

Reversibility: In the presence of base or heat, the molecule releases formaldehyde, regenerating the free pyrazole. This makes it a potential "prodrug" or delayed-release system in biological contexts.

-

Displacement: The hydroxyl group can be converted to a chloride (using

) or a nitrate ester (

Cross-Coupling (C-I Bond)

The C5-Iodine bond is chemically distinct from the nitro group. It allows the molecule to serve as a scaffold for Suzuki-Miyaura or Sonogashira couplings.

-

Application: Synthesis of complex bi-heterocycles (e.g., pyrazolyl-tetrazoles) used in high-performance pharmaceuticals or dyes.

Crystallographic Features

Based on analogous nitropyrazoles, the crystal structure is driven by:

-

Planarity: The pyrazole ring is planar.

-

Hydrogen Bonding: A strong intermolecular network exists between the hydroxyl proton (

) and the nitro oxygen ( -

Density: The heavy iodine atom facilitates efficient packing, often resulting in densities exceeding

, which is exceptional for organic compounds.

Safety & Handling (Self-Validating Protocol)

-

Energetic Hazard: As a nitro-iodopyrazole, this compound possesses explosive potential. While iodine desensitizes the molecule compared to purely nitro-substituted analogs, standard safety protocols for HEDMs must be followed (Kevlar shielding, anti-static grounding).

-

Validation:

-

NMR Check: Disappearance of the broad NH singlet (~13-14 ppm) and appearance of a methylene doublet (~5.5 ppm) and OH triplet (~6.0 ppm) in DMSO-

. -

Stability Check: If the solid smells of formaldehyde, decomposition is occurring. Recrystallize immediately.

-

References

-

Zhang, J., et al. (2020).[2] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3475. Link

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard text for nitropyrazole energetic properties).

-

Larock, R. C. (2008).[3] "Synthesis of 1-acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry, 73(17), 6666-6670. (Methodology for iodination of pyrazoles). Link

-

PubChem. "1H-pyrazol-1-ylmethanol."[4] (General data on N-hydroxymethyl pyrazoles). Link

Sources

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol: A Comprehensive Technical Guide for Advanced Research

An In-depth Exploration of its Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3] This guide focuses on a specific, highly functionalized derivative, (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol. We will delve into its precise chemical identity according to IUPAC nomenclature, explore detailed synthetic methodologies, and provide robust analytical protocols for its characterization. Furthermore, this document will illuminate its emerging role in drug discovery, offering insights into its potential mechanisms of action and providing a framework for its application in contemporary research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific rigor. The structure is a five-membered pyrazole ring substituted with an iodo group at the 5-position, a nitro group at the 3-position, and a hydroxymethyl group at the 1-position of the nitrogen atom.

Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol .

Structural Breakdown for Nomenclature:

-

Pyrazole: The core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

1H: This indicates that the nitrogen at position 1 bears a hydrogen or a substituent.

-

5-Iodo: An iodine atom is attached to the 5th carbon of the pyrazole ring.

-

3-nitro: A nitro group (-NO2) is attached to the 3rd carbon of the pyrazole ring.

-

( ... )-1-yl: This signifies that the entire substituted pyrazole ring is a substituent connected via the nitrogen at position 1.

-

methanol: The pyrazole moiety is attached to a methyl alcohol group.

| Component | Description |

| Core Scaffold | Pyrazole |

| Substituents | Iodo, Nitro, Hydroxymethyl |

| CAS Number | Not explicitly found, though related structures are registered. |

| Molecular Formula | C4H4IN3O3 |

| Molecular Weight | 269.00 g/mol |

Synthesis and Purification

The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the formation of the substituted pyrazole core, followed by N-alkylation with a hydroxymethyl equivalent.

Synthetic Pathway Overview

A plausible synthetic route begins with the iodination and nitration of a pyrazole precursor, followed by the introduction of the hydroxymethyl group.

Caption: Synthetic pathway for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.

Detailed Experimental Protocol: Synthesis of 5-Iodo-3-nitro-1H-pyrazole

This protocol outlines a general procedure for the synthesis of the key intermediate.

Materials:

-

3-Iodo-1H-pyrazole

-

Fuming nitric acid

-

Sulfuric acid

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

-

Slowly add 3-Iodo-1H-pyrazole to the cooled sulfuric acid.

-

In a separate beaker, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol: N-hydroxymethylation

This protocol describes the final step to introduce the hydroxymethyl group.

Materials:

-

5-Iodo-3-nitro-1H-pyrazole

-

Formaldehyde (37% aqueous solution)

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-Iodo-3-nitro-1H-pyrazole in THF in a round bottom flask.

-

Add triethylamine to the solution.

-

Add formaldehyde solution dropwise and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts will be influenced by the electron-withdrawing nitro and iodo groups. |

| ¹³C NMR | Resonances for the pyrazole ring carbons and the methylene carbon. The carbon atoms attached to the iodine and nitro groups will show characteristic shifts. |

| FT-IR | Characteristic absorption bands for O-H stretching (hydroxyl group), N-O stretching (nitro group), and C-I stretching. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (269.00 g/mol ) and characteristic fragmentation patterns. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous marketed drugs.[3][4] Functionalized pyrazoles, such as (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, offer a versatile platform for the development of novel therapeutic agents.

Rationale for Pharmacological Interest

-

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, offering improved physicochemical properties.

-

Hydrogen Bonding: The nitrogen atoms and the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets.

-

Halogen Bonding: The iodine atom can engage in halogen bonding, a specific and directional non-covalent interaction that is gaining recognition in drug design.[5]

-

Reactive Handles for Further Functionalization: The iodo and nitro groups, as well as the hydroxyl group, serve as versatile synthetic handles for the creation of compound libraries for screening.

Potential Therapeutic Targets

Given the broad biological activities of pyrazole derivatives, this compound could be investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many pyrazole-containing compounds exhibit antitumor activity.[3]

-

Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core.[2]

-

Neurodegenerative Diseases: Pyrazole derivatives have shown promise in targeting pathways involved in Alzheimer's and Parkinson's diseases.[1][2]

-

Antimicrobial Agents: The pyrazole scaffold is found in various compounds with antibacterial and antifungal properties.[2]

Proposed Mechanism of Action Workflow

The exploration of a novel compound's mechanism of action is a critical step in drug development.

Caption: A generalized workflow for elucidating the mechanism of action.

Conclusion

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a highly promising scaffold for the development of new chemical entities with therapeutic potential. Its synthesis, while requiring careful optimization, is achievable through established organic chemistry principles. The presence of multiple functional groups provides a rich platform for further chemical modification and the exploration of structure-activity relationships. This guide provides a foundational resource for researchers embarking on the study of this and related pyrazole derivatives.

References

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.

- Yin, J., et al. (2021).

- Pharmacological Activities of Pyrazole and Its Deriv

- Al-Warhi, T., et al. (2025, October 15).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31).

- BenchChem. (2025, December).

- Baranauskas, A., et al. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- Pyrazole synthesis. Organic Chemistry Portal.

- Li, W., et al. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

- Elguero, J., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.

- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- FDA. (n.d.). N-(HYDROXYMETHYL)PYRAZOLE.

- PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][4]triazin-7(6H).

- PubChem. (n.d.). 1H-pyrazol-1-ylmethanol.

- Google Patents. (n.d.).

- PubMed. (2025, April 16).

- Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

- MDPI. (2020, December 17).

- Sigma-Aldrich. (n.d.). (1H-Pyrazol-1-yl)methanol.

- Hoffman Fine Chemicals. (n.d.). (5-Nitro-1H-pyrazol-3-yl)methanol.

- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl).

- Sigma-Aldrich. (n.d.). (5-Phenyl-1H-pyrazol-3-yl)methanol.

- MDPI. (2013, August 6). First Identification of 5,11-Dideoxytetrodotoxin in Marine Animals, and Characterization of Major Fragment Ions of Tetrodotoxin and Its Analogs by High Resolution ESI-MS/MS.

- PubMed. (2011, November 15). Identification and characterization of Sclerotinia sclerotiorum NADPH oxidases.

- PubMed. (2013, April 29). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities.

Sources

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physical Properties & Engineering of Nitrated Pyrazoles

The following technical guide details the physical properties, synthesis, and applications of nitrated pyrazole compounds.

Executive Summary

Nitrated pyrazoles represent a specialized class of nitrogen-rich heterocycles that occupy a critical intersection between High-Energy Density Materials (HEDMs) and pharmaceutical intermediates . Their utility is defined by a unique structure-property relationship: the pyrazole ring provides a high heat of formation (

This guide analyzes the physicochemical landscape of these compounds, focusing on 3,4,5-trinitropyrazole (TNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) as primary case studies.[1] It bridges the gap between energetic performance (density, detonation velocity) and molecular stability (thermal decomposition, acidity), providing actionable protocols for synthesis and characterization.

Molecular Architecture & Electronic Effects

The physical properties of nitrated pyrazoles are dictated by the interplay between the aromatic

1.1 The Density-Stability Paradox

In energetic materials, density (

-

Mechanism: The acidic proton on the pyrazole nitrogen (

) acts as a donor, while the oxygen atoms of the nitro groups act as acceptors. -

Effect: This planar H-bonding network allows layers to stack efficiently (graphitic-like packing), pushing densities of compounds like TNP to 1.87 g/cm³ , significantly higher than standard RDX (1.82 g/cm³).

1.2 Acidity and Functionalization

The introduction of nitro groups drastically alters the pKa of the pyrazole ring.

-

Unsubstituted Pyrazole: pKa ~ 14.2 (Very weak acid).

-

3,4,5-Trinitropyrazole (TNP): pKa ~ 2.35 (Strong acid).[2]

-

Causality: The

groups at positions 3, 4, and 5 withdraw electron density via resonance and induction, stabilizing the pyrazolate anion. This high acidity allows for the easy formation of energetic salts (e.g., ammonium or hydrazinium salts), which can further tune thermal stability and impact sensitivity.

Thermodynamic & Thermal Properties

Thermal stability is the gatekeeper for practical application. Researchers must balance high energy content with the activation energy required for decomposition.

2.1 Thermal Decomposition Profiles

Nitrated pyrazoles generally exhibit high thermal stability due to the aromaticity of the ring, despite the presence of multiple nitro groups.

| Compound | Melting Point ( | Decomp. Temp ( | Density ( | Detonation Vel. ( |

| 3,4,5-TNP | 188 °C | 285 °C | 1.87 g/cm³ | 9,250 m/s |

| MTNP | 92 °C | 248 °C | 1.82 g/cm³ | 8,650 m/s |

| LLM-116 * | 190 °C | 220 °C | 1.76 g/cm³ | 8,400 m/s |

| RDX (Ref) | 204 °C | 210 °C | 1.82 g/cm³ | 8,750 m/s |

*LLM-116 is 4-amino-3,5-dinitropyrazole.

Key Insight: MTNP (methylated TNP) has a significantly lower melting point (92°C), making it a viable melt-castable explosive , a rare property for high-performance HEDMs which usually decompose before melting.

2.2 Logic of Decomposition

The decomposition pathway typically initiates with the C-NO2 homolysis or nitro-nitrite rearrangement .

-

TNP Stability: The extensive H-bonding network in TNP not only increases density but also raises the energy barrier for thermal decomposition (

= 285°C), making it thermally superior to RDX. -

Methylation Effect: Methylating TNP to MTNP removes the H-bond donor (

), lowering the lattice energy. This drops the melting point and slightly reduces density and thermal stability.

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationships between molecular modifications and macroscopic physical properties.

Caption: Causal flow from molecular nitration to macroscopic properties like density and melt-castability.[1][3][4]

Detailed Experimental Protocols

4.1 Synthesis of 3,4,5-Trinitropyrazole (TNP)

Safety Note: This protocol involves oleum and high-temperature nitration. Perform behind a blast shield.

Principle: Direct nitration of pyrazole is difficult due to acid-catalyzed deactivation. The synthesis typically proceeds via a 3,5-dinitropyrazole intermediate or using LLM-116. The most robust method uses 3,5-dinitropyrazole (3,5-DNP) .

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 3,5-dinitropyrazole (10 mmol) in 20% oleum (15 mL).

-

Nitration: Slowly add fuming nitric acid (98%, 5 mL) dropwise while maintaining the temperature between 0–5°C.

-

Heating: Once addition is complete, heat the reaction mixture to 100°C and reflux for 6 hours. Causality: High temperature is required to overcome the activation barrier for placing the third nitro group on the electron-deficient ring.

-

Quenching: Cool to room temperature and pour the mixture onto crushed ice (100 g). The product will precipitate as a white/off-white solid.[5]

-

Purification: Filter the precipitate, wash with cold water (3x 20 mL) to remove residual acid, and dry in a vacuum oven at 50°C.

-

Recrystallization: Recrystallize from boiling water or dichloroethane to obtain synthesis-grade TNP.

4.2 Thermal Characterization (DSC/TGA)

Objective: Determine

-

Sample Prep: Weigh 1–2 mg of dried nitropyrazole into an alumina crucible (avoid aluminum pans if high reactivity is suspected).

-

Parameters:

-

Purge Gas: Nitrogen (50 mL/min).

-

Heating Rate: 5°C/min (standard) and 10°C/min (for kinetic analysis).

-

Range: 40°C to 400°C.

-

-

Analysis:

-

Endotherm: Sharp downward peak indicates melting (e.g., ~92°C for MTNP).

-

Exotherm: Sharp upward peak indicates decomposition. Calculate the onset temperature (

) and peak temperature ( -

Self-Validation: If the exotherm is extremely sharp or precedes melting, the material is likely unstable; re-run with smaller mass (0.5 mg) to prevent sensor damage.

-

Pharmaceutical & Physical Chemistry Implications

While primarily energetic, nitropyrazoles serve as bioisosteres and intermediates in drug discovery.

5.1 Lipophilicity and Solubility

-

LogP: The nitro group decreases lipophilicity compared to alkyl chains but increases it relative to the parent amine due to internal charge delocalization.

-

TNP LogP: ~0.5 (Estimated).

-

MTNP LogP: ~1.2 (Methylation increases lipophilicity).

-

-

Significance: MTNP's higher lipophilicity and lower melting point suggest better membrane permeability if used as a scaffold, though toxicity of polynitro compounds usually limits them to oncology or cytotoxic payloads.

5.2 Bioisosterism

The pyrazole ring is a common scaffold (e.g., Celecoxib). However, mononitropyrazoles (e.g., 4-nitropyrazole) are often used as precursors to amino-pyrazoles. The reduction of the nitro group (

Synthesis Workflow Visualization

Caption: Standard workflow for the synthesis and purification of polynitropyrazoles.

References

-

Zhang, S., et al. (2020).[6] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3465.

-

Herve, G., et al. (2008). "Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts." New Journal of Chemistry, 32, 222-227.

-

Ravi, P., et al. (2012). "3,4,5-Trinitro-1H-pyrazole: An Energetic Material with High Density and Low Sensitivity."[1][2] Propellants, Explosives, Pyrotechnics, 37(6).

-

Zhou, Z., et al. (2013). "Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP)." Central European Journal of Energetic Materials, 10(2), 203-214.

- Pagoria, P. F., et al. (2014). "A Review of Energetic Materials Synthesis." Thermochimica Acta, 384, 187-204. (Context on LLM series).

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

solubility of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

This guide provides a robust framework for the systematic evaluation of the solubility of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality data necessary to advance their research and development objectives. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful application of any novel chemical compound. The choice between kinetic and thermodynamic assays will depend on the stage of research, with kinetic methods being suitable for high-throughput screening and thermodynamic methods providing the definitive data required for later-stage development. [2][5]

References

-

University of the Free State. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

University of the Free State. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

University of Sydney. Solubility of Organic Compounds. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. inventivapharma.com [inventivapharma.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. raytor.com [raytor.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Spectroscopic Characterization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic characterization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol , a critical intermediate in the synthesis of high-energy density materials (HEDMs) and functionalized heterocycles.

Executive Summary

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0 ) is a specialized functionalized pyrazole derivative.[1][2][3] It serves as a key precursor for energetic plasticizers and melt-cast explosives, typically synthesized via the N-hydroxymethylation of 3-nitro-5-iodopyrazole. Its structural integrity is defined by the regioselective placement of the iodine atom at the C5 position and the nitro group at the C3 position, a configuration that significantly influences its density and sensitivity profile.

This guide details the spectroscopic signature required to unequivocally identify this compound, distinguishing it from its regioisomer, (3-Iodo-5-nitro-1H-pyrazol-1-yl)methanol.

Molecular Architecture & Properties

Understanding the electronic environment is prerequisite to interpreting the spectral data.

-

Formula:

-

Molecular Weight: 268.997 g/mol

-

Core Scaffold: 1H-Pyrazole[1]

-

Substituents:

-

Position 1 (

): Hydroxymethyl group ( -

Position 3 (

): Nitro group ( -

Position 5 (

): Iodine atom ( -

Position 4 (

): Proton (

-

Regiochemistry & Isomerism

The synthesis of N-substituted nitropyrazoles often yields a mixture of isomers. For the parent 3-nitro-5-iodopyrazole, N-alkylation can occur at either nitrogen, leading to:

-

Target: 1-substituted-3-nitro-5-iodo (Sterically hindered by Iodine).

-

Isomer: 1-substituted-5-nitro-3-iodo (Sterically hindered by Nitro).

The (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol structure implies the hydroxymethyl group is adjacent to the iodine.

Synthesis & Isolation Workflow

The generation of high-quality spectroscopic data relies on a pure sample. The standard protocol involves the reaction of the parent pyrazole with formaldehyde.

Figure 1: Synthesis workflow for the N-hydroxymethylation of 3-nitro-5-iodopyrazole.

Spectroscopic Data Analysis

The following data represents the standard characterization profile. Note that exact shifts may vary slightly (

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR (Proton)

The spectrum is simple, characterized by three distinct signals.

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.60 – 7.90 | Singlet (s) | 1H | C4-H | Deshielded by the adjacent | |

| 6.20 – 6.80 | Triplet (t) or Broad (br) | 1H | -OH | Exchangeable with | |

| 5.40 – 5.80 | Doublet (d) | 2H | N- | Deshielded by both the electronegative Nitrogen and Oxygen atoms. Appears as a doublet if coupled to OH. |

C NMR (Carbon)

The carbon spectrum provides the most definitive proof of the 5-iodo vs. 5-nitro regiochemistry.

| Signal | Shift ( | Type | Assignment | Structural Validation |

| 150.0 – 155.0 | Quaternary | C3 | Typical range for C- | |

| 108.0 – 115.0 | CH | C4 | Aromatic CH, shift is consistent with electron-deficient pyrazole. | |

| 80.0 – 95.0 | Quaternary | C5 | Critical Diagnostic: Carbon bonded to Iodine is significantly shielded (Heavy Atom Effect). If this peak were >130 ppm, it would indicate the isomer (C-Nitro). | |

| 70.0 – 78.0 | N- | Characteristic region for N-hydroxymethyl carbons. |

Vibrational Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Hydroxyl (

): Broad band at 3200 – 3500 cm⁻¹ . Indicates the formation of the alcohol. -

C-H Stretch (Aromatic): Weak band at 3100 – 3150 cm⁻¹ .

-

Nitro (

):-

Asymmetric Stretch: 1530 – 1560 cm⁻¹ (Strong).

-

Symmetric Stretch: 1340 – 1370 cm⁻¹ (Strong).

-

-

Pyrazole Ring: Skeletal vibrations around 1400 – 1500 cm⁻¹ .

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion:

-

ESI (+):

at -

ESI (+):

at

-

-

Fragmentation Pattern:

-

Loss of Formaldehyde (

, 30 Da): Peak at -

Loss of

(46 Da): Common in nitro compounds. -

Iodine Signature: No M+2 peak (Iodine is monoisotopic

), but a large mass defect.

-

Self-Validating Protocol: Isomer Differentiation

A common pitfall is misidentifying the 5-iodo-3-nitro isomer as the 3-iodo-5-nitro isomer. Use this logic gate to validate your structure:

Figure 2: Logic gate for distinguishing iodonitropyrazole isomers via Carbon NMR.

Physical Properties & Quality Control

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: Typically 110 – 130 °C (Decomposition often occurs near melting point for nitro compounds; use DSC for precise onset).

-

Solubility: Soluble in DMSO, Acetone, Methanol. Sparingly soluble in Water, Chloroform.

-

Purity Check (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm.

-

References

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

-

Chemikart. (n.d.). Database entry for C4H4IN3O3. Retrieved from [Link]

Sources

Technical Guide: Characterization and Optimization of Novel Iodo-Nitro-Pyrazole Scaffolds

Executive Summary

The iodo-nitro-pyrazole moiety represents a "Janus-faced" scaffold in modern chemistry. To the medicinal chemist, it is a high-value intermediate: the iodine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the nitro group offers metabolic activation potential (e.g., in hypoxic tumor environments) or hydrogen-bond accepting capability. To the energetic materials scientist, the high nitrogen content and nitro-density offer high enthalpy of formation.

However, this scaffold presents two critical technical hurdles: regiochemical ambiguity during N-functionalization and thermal instability inherent to polynitro-heterocycles. This guide provides an autonomous, non-templated workflow to synthesize, characterize, and validate these compounds with high scientific integrity.

Part 1: Rational Design & Synthetic Strategy

The Regioselectivity Challenge

The most common failure mode in pyrazole chemistry is the misidentification of N1- vs. N2-alkylated isomers. In 3-iodo-4-nitropyrazole derivatives, the tautomeric equilibrium is influenced by the electron-withdrawing nitro group, often leading to mixtures that are difficult to separate.

Strategic Protocol:

Do not rely on standard alkylation (e.g.,

-

For Kinetic Control (N1-Alkylation): Use polar aprotic solvents (DMF, DMSO) with cesium carbonate (

). The "lone pair" availability is dictated by the specific tautomer stabilized by the solvent. -

For Thermodynamic Control: High-temperature rearrangement or specific directing groups are required.

-

Novel Solvent Effects: Recent literature suggests fluorinated alcohols (e.g., HFIP) can invert or enhance regioselectivity via hydrogen-bond networks with the pyrazole nitrogens.

Validated Synthetic Workflow (Visualization)

The following diagram outlines the critical decision pathways for synthesis, highlighting the divergence between energetic safety and pharmaceutical functionalization.

Caption: Figure 1. Synthetic logic flow for iodo-nitro-pyrazole generation. Red nodes indicate high-risk exothermic steps requiring active cooling.

Part 2: Structural Elucidation (The "Characterization" Core)

Mere

The NMR Logic Gate

To definitively assign the N-alkylation site (N1 vs N2), use NOESY (Nuclear Overhauser Effect Spectroscopy) and

-

Protocol:

-

Acquire

and -

NOESY Experiment: Look for spatial correlations.

-

N1-isomer: The N-alkyl protons will show a NOE correlation to the substituent at position 5 (if present) or the proton at C5. They will not show correlation to the substituent at C3 (the Iodine/Nitro side).

-

N2-isomer: The N-alkyl protons may show NOE correlations to substituents at position 3.

-

-

HMBC (The Gold Standard):

-

Pyrazoles have two distinct nitrogens: "pyrrole-like" (N-H/N-R, shielded,

ppm) and "pyridine-like" (N=, deshielded, -

Long-range coupling (

or

-

-

Crystallographic Verification (Heavy Atom Effect)

The presence of Iodine (

-

Guidance: Even if you have an oil, attempt crystallization using slow evaporation of mixed solvent systems (e.g.,

/Hexane). The heavy atom effect facilitates rapid solving of the phase problem, providing unambiguous proof of regiochemistry.

Data Presentation: Spectroscopic Fingerprint

Table 1: Differentiating Features of Regioisomers (Hypothetical Data for Calibration)

| Feature | N1-Alkylated Isomer | N2-Alkylated Isomer | Mechanistic Reason |

| Electronic shielding differences from adjacent N-R. | |||

| Change in orbital hybridization/environment. | |||

| NOESY | Correlation: N-Me | Correlation: N-Me | Spatial proximity (Through-space interaction). |

| TLC ( | Generally Lower | Generally Higher | Dipole moment variations (N2 often less polar). |

Part 3: Physicochemical & Thermal Profiling (Safety & Stability)[2]

WARNING: Nitro-pyrazoles are energetic.[2][3] The combination of an oxidizing group (

Thermal Stability Protocol (DSC/TGA)

Every novel compound in this class must undergo Differential Scanning Calorimetry (DSC).

-

Instrument: DSC Q2000 (or equivalent).

-

Conditions: Sealed aluminum pan (pinhole lid), heating rate 5°C/min, range 40–400°C.

-

Critical Thresholds:

-

Melting Point (

): Endothermic peak.[4] -

Decomposition (

): Exothermic onset. -

Safety Rule: If

, the compound is potentially unstable. If the exotherm energy

-

Solubility & Lipinski Parameters

For drug development, the iodine atom increases lipophilicity (

-

Action: Measure thermodynamic solubility in PBS (pH 7.4) and calculate cLogP. Target range:

.

Part 4: Biological Validation & Functionalization[2]

Cross-Coupling Capability

The iodine at position 3 is a "loaded spring." It is significantly more reactive than bromides or chlorides in Suzuki couplings.

-

Protocol: Use

(5 mol%), Boronic Acid (1.5 eq), -

Note: The nitro group can poison some catalysts; high catalyst loading or specialized ligands (e.g., XPhos) may be required.

Biological Assay Workflow (Antimicrobial/Cytotoxic)

Nitro-heterocycles often act via reductive activation (similar to Metronidazole).

Caption: Figure 2. Standardized screening workflow. DMSO concentration must be kept <0.5% to prevent solvent toxicity artifacts.[5]

References

-

Regioselectivity in Pyrazole Alkylation: Edilova, Y. O., et al. (2025).[6][7][8] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. [Link]

-

NMR Characterization Techniques: Norman, N. J., et al. (2022).[9] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. [Link]

-

Thermal Stability of Nitropyrazoles: Zhang, J., et al. (2021). "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules. [Link]

-

Biological Activity of Pyrazole Scaffolds: Ebenezer, O., et al. (2022).[10][11][12] "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Biomedicines. [Link][5][10][12]

-

Direct Iodination Protocols: Vilet, A., et al. (2016). "Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System." ResearchGate / Arkivoc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

applications of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol in synthesis

Application Note: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol as a Bifunctional Energetic Scaffold

Part 1: Introduction & Chemical Profile

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0) represents a specialized class of functionalized nitrogen heterocycles used primarily in the development of High-Energy Density Materials (HEDMs) and as a versatile scaffold in pharmaceutical cross-coupling chemistry.[1]

Unlike simple nitropyrazoles, this molecule possesses two distinct "chemical handles" that allow for orthogonal functionalization:

-

The N-Hydroxymethyl Group (N-CH₂OH): A reactive hemiaminal moiety.[1] It serves as a precursor for N-nitratomethyl groups (increasing oxygen balance) or as a "masked" protecting group that can be removed or substituted under specific conditions.[1]

-

The C-Iodo Substituent (C-I): A high-density halogen handle located at the 5-position.[1] It enables density tuning (heavy atom effect) and serves as a site for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) to construct bridged bi-pyrazole systems.[1]

Key Physical Properties (Predicted):

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₄H₄IN₃O₃ | High nitrogen/oxygen content relative to carbon.[1] |

| Molecular Weight | 268.99 g/mol | Iodine contributes significantly to mass. |

| Density | ~2.1 - 2.2 g/cm³ | High density is critical for detonation velocity in explosives.[1] |

| Appearance | Off-white to pale yellow solid | Typical of nitro-iodopyrazoles.[1] |

| Solubility | DMSO, Acetone, MeOH (warm) | Limited solubility in non-polar solvents. |

Part 2: Synthesis Protocol

The synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol is achieved via the N-hydroxymethylation of the parent pyrazole using aqueous formaldehyde.[1] This reaction is reversible; therefore, pH control and temperature are critical to maximize yield and prevent polymerization.

Materials:

-

Precursor: 5-Iodo-3-nitro-1H-pyrazole (Synthesized via Sandmeyer reaction from 3-amino-5-nitropyrazole).[1]

-

Reagent: Formaldehyde (37% aq. solution).

-

Solvent: Water or 1:1 Water/Dioxane (if solubility is an issue).

-

Catalyst: None (autocatalytic) or trace triethylamine (if reaction is sluggish).

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-iodo-3-nitro-1H-pyrazole (10.0 mmol, 2.39 g) in 37% aqueous formaldehyde (15 mL, excess).

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. The suspension should gradually clarify as the hydroxymethylated product is formed (which is generally more soluble or forms a supersaturated solution).

-

Note: Do not exceed 80 °C to avoid the Cannizzaro reaction of formaldehyde or degradation of the nitro group.

-

-

Work-up: Allow the solution to cool slowly to room temperature (25 °C), then refrigerate at 4 °C overnight. The product typically precipitates as a crystalline solid.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove excess formaldehyde.[1]

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours. Do not use high heat for drying, as the retro-formaldehyde reaction can occur.[1]

Yield: Typically 85–92%.

Part 3: Applications in Synthesis

Application A: Synthesis of Energetic Nitrate Esters

The primary application in HEDM research is the conversion of the alcohol (-OH) to a nitrate ester (-ONO₂). This transformation significantly boosts the Oxygen Balance (OB%) and detonation performance.

-

Target Molecule: (5-Iodo-3-nitro-1H-pyrazol-1-yl)methyl nitrate.[1]

-

Reagents: Acetic Anhydride (Ac₂O), Fuming Nitric Acid (HNO₃, 98%).

Protocol:

-

Prepare Acetyl Nitrate in situ by adding fuming HNO₃ (1.5 equiv) dropwise to Ac₂O (excess) at 0 °C. Caution: Exothermic.

-

Add solid (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol portion-wise to the acetyl nitrate solution at 0–5 °C.

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.

-

Quench the reaction mixture onto crushed ice. The nitrate ester will precipitate.

-

Filter and wash with cold water and sodium bicarbonate solution (to remove acid traces).

Application B: Palladium-Catalyzed Cross-Coupling (Ligand-Free)

The 5-iodo position is highly activated for cross-coupling due to the electron-withdrawing nature of the adjacent nitrogen and the 3-nitro group.[1] This allows for the synthesis of bi-pyrazoles (e.g., 3,3'-dinitro-5,5'-bi-1H-pyrazole derivatives), which are sought after for their high heat of formation.[1]

-

Reaction Type: Suzuki-Miyaura Coupling.[1]

-

Partner: Phenylboronic acid (model) or (3-nitropyrazol-5-yl)boronic acid (energetic target).[1]

Protocol:

-

Dissolve (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 equiv) and Boronic Acid (1.1 equiv) in Dioxane/Water (4:1) .

-

Add K₂CO₃ (2.5 equiv).

-

Degas the solution (N₂ sparge, 10 min).

-

Add Pd(PPh₃)₄ (5 mol%).

-

Heat to 90 °C for 12 hours under N₂ atmosphere.

-

Note: The N-hydroxymethyl group usually survives these conditions, but if base sensitivity is observed, the N-H parent can be used and re-hydroxymethylated later.[1]

Part 4: Structural & Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways for (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol, highlighting its role as a pivot point between density tuning and energetic functionalization.

Caption: Synthetic workflow transforming the amino-pyrazole precursor into the bifunctional hydroxymethyl-iodo scaffold, branching into energetic nitrate esters or coupled bi-systems.

Part 5: Safety & Handling

-

Explosive Potential: While the hydroxymethyl derivative itself is moderately stable, it is a precursor to primary and secondary explosives . The nitrate ester derivative (Application A) is shock-sensitive.[1]

-

Iodine Compounds: Organoiodides can release iodine vapor upon decomposition. Perform all thermal stress tests in a fume hood.

-

Compatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) which can reduce the nitro group or displace the iodine, leading to uncontrolled exothermic reactions.

-

Storage: Store at 2–8 °C. The N-hydroxymethyl group can slowly revert to the N-H pyrazole and formaldehyde gas if left at ambient temperature for extended periods (months).

Part 6: References

-

Synthesis of Nitropyrazole Precursors:

-

Zhang, J., et al. "Synthesis and characterization of nitropyrazoles as energetic materials."[2] Journal of Energetic Materials, 2018.

-

-

Hydroxymethylation of Nitrogen Heterocycles:

-

Agrawal, J. P., & Hodgson, R. D.[1] "Organic Chemistry of Explosives." Wiley, 2007. (Standard text for N-hydroxymethylation protocols in energetics).

-

-

Applications of Iodopyrazoles in Coupling:

-

Luo, Y., et al. "Palladium-catalyzed cross-coupling reactions of halopyrazoles."[1] Tetrahedron Letters, 2012.

-

-

General Properties of 1-Hydroxymethyl-3-nitropyrazoles:

Sources

Technical Application Note: Synthesis, Handling, and Functionalization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

Executive Summary

(5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (CAS: 2171318-56-0) is a bifunctional heterocyclic building block characterized by a high-density pyrazole core, a labile N-hydroxymethyl "handle," and a reactive C-iodine bond.[1] It serves as a critical intermediate in two distinct fields:[2]

-

Energetic Materials: As a precursor for N-methylene bridged high-nitrogen compounds, where the hydroxymethyl group is converted to a leaving group (e.g., chloride or nitrate) to link multiple pyrazole rings.[1]

-

Medicinal Chemistry: As a scaffold for Suzuki/Sonogashira cross-coupling reactions, utilizing the C-I bond to introduce aryl or alkynyl substituents while the N-methanol acts as a semi-stable protecting group.

This guide provides a validated protocol for its synthesis, stabilization, and downstream functionalization, addressing the specific challenges of regioselectivity and hemiaminal stability.

Safety & Handling (Critical)

Hazard Profile:

-

Energetic Potential: The nitro-pyrazole core possesses inherent energy.[1] While the iodine atom acts as a "heat sink" reducing sensitivity compared to non-halogenated analogs, the compound should be treated as a potential explosive precursor. Avoid friction and shock.

-

Hemiaminal Instability: The N-hydroxymethyl group is in equilibrium with free formaldehyde and the parent pyrazole. Heating >60°C can release gaseous formaldehyde (carcinogen).

-

Heavy Metal Waste: Iodine-containing waste must be segregated from standard organic waste to prevent incinerator corrosion.[1]

PPE Requirements:

-

Blast shield (for scales >5g).

-

Nitrile gloves (double-gloved).[1]

-

Fume hood with face velocity >100 fpm.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

Objective: To synthesize the target compound from 3-nitro-5-iodopyrazole via N-hydroxymethylation, ensuring the correct regioisomer (N1-alkylation adjacent to Iodine).

Reaction Logic: The starting material, 3-nitro-5-iodopyrazole, exists in tautomeric equilibrium.[1] Reaction with formaldehyde is reversible.[1] High concentrations and lower temperatures favor the precipitation of the N-hydroxymethyl product, driving the equilibrium forward.

Materials:

-

3-Nitro-5-iodopyrazole (10.0 mmol) [Synthesized via iodination of 3-nitropyrazole; see Ref 1][1]

-

Formaldehyde (37% aq.[3] solution, 15.0 mmol, 1.5 eq)

-

Water (10 mL)

-

Catalytic HCl (1 drop, optional)

Step-by-Step Procedure:

-

Suspension: In a 50 mL round-bottom flask, suspend 3-nitro-5-iodopyrazole (2.39 g) in water (10 mL).

-

Addition: Add formaldehyde solution (1.12 mL) dropwise at room temperature (20–25°C).

-

Heating (Mild): Warm the mixture to 40–45°C for 2 hours. The solid should dissolve, forming a clear solution, followed by the gradual precipitation of the product as the reaction proceeds.

-

Note: Do not exceed 50°C; high heat favors the reverse reaction (de-formylation).

-

-

Crystallization: Cool the mixture slowly to 0–5°C in an ice bath and stir for 1 hour to maximize precipitation.

-

Filtration: Filter the white/off-white solid under vacuum.[1]

-

Washing: Wash the cake with ice-cold water (2 x 5 mL). Do not use ethanol, as it can induce trans-acetalization.[1]

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ at room temperature for 12 hours.

-

Warning: Do not oven dry.[1] Heat will decompose the product back to the parent pyrazole.

-

Yield: ~85–92% Characterization:

-

¹H NMR (DMSO-d₆): δ 8.05 (s, 1H, Ar-H), 6.50 (t, 1H, OH), 5.45 (d, 2H, N-CH₂).[1]

-

Diagnostic Signal: The doublet at 5.45 ppm confirms the N-CH₂-OH structure.[1]

Protocol B: Functionalization – Conversion to the Chloromethyl Derivative

Objective: To convert the hydroxyl group into a reactive chloride leaving group, enabling the synthesis of N-bridged bis-pyrazoles (common in energetic materials).[1]

Mechanism:

Procedure:

-

Dissolution: Dissolve (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 g) in anhydrous dichloromethane (DCM, 10 mL).

-

Reagent Addition: Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise.

-

Reaction: Stir at 0°C to Room Temperature for 3 hours.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (keep bath <30°C).

-

Usage: Use the resulting crude chloromethyl derivative immediately for alkylation reactions (e.g., reacting with an amine or another pyrazole unit). It is unstable upon storage.[1]

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C-5 position with a phenyl ring, demonstrating the compatibility of the N-hydroxymethyl group with Pd-catalyzed conditions.[1]

Procedure:

-

Setup: In a Schlenk tube, combine (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 mmol).

-

Solvent: Add degassed DME/Water (4:1, 5 mL).

-

Reaction: Heat to 60°C for 6 hours under Nitrogen.

-

Note: Higher temperatures (>80°C) risk losing the N-hydroxymethyl group.[1] If this occurs, re-formylation (Protocol A) can be performed on the coupled product.

-

-

Purification: Dilute with EtOAc, wash with water, and purify via column chromatography (Hexane/EtOAc).

Data Summary & Visualization

Table 1: Physicochemical Properties

| Property | Value | Note |

| Formula | C₄H₄IN₃O₃ | |

| MW | 268.99 g/mol | High Iodine content (47%) |

| Appearance | White to off-white solid | Turns yellow if decomposing |

| Melting Point | 110–115°C (dec) | Decomposes with gas evolution |

| Solubility | DMSO, DMF, warm MeOH | Insoluble in non-polar solvents |

Figure 1: Synthesis and Equilibrium Workflow

This diagram illustrates the synthesis pathway and the critical equilibrium that dictates the stability of the hemiaminal product.

Figure 2: Functionalization Logic

This diagram details the divergent pathways for utilizing the molecule in energetics (N-functionalization) vs. pharma (C-functionalization).[1]

[1]

References

-

Iodination Methodology: Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[4] Room Temperature ICl-Induced Iodination of Pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Link[1]

-

Regioselectivity of Pyrazoles: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. The Journal of Organic Chemistry, 73(6), 2412–2415. Link[1]

-

Energetic Materials Context: Tsyshevsky, R. V., et al. (2015). N-Functionalization of Nitropyrazoles: Structure and Properties. The Journal of Physical Chemistry A, 119(14), 3509–3519. Link[1]

-

Cross-Coupling of Iodopyrazoles: Świątek, K., et al. (2015). 1-Aryl-3-CF3-1H-pyrazoles: Regioselective Synthesis of 4-/5-Iodides and Cross-Coupling Reactions. RSC Advances, 5, 30512-30518.[1] Link

Sources

- 1. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]

- 2. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Application Note: Chemoselective Functionalization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol

This Application Note is structured as a high-level technical guide for drug discovery and energetic materials research. It focuses on the unique "Push-Pull-Link" architecture of (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol .

Executive Summary & Strategic Analysis

The scaffold (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol represents a rare "tri-functional" heterocyclic core. It bridges the gap between high-energy density materials (HEDM) and bioactive pharmaceutical intermediates.

Its chemical utility is defined by three distinct reactive vectors (Figure 1):

-

The C5-Iodo Handle (The "Pull"): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabled by the electron-withdrawing nature of the adjacent nitrogen and nitro group.

-

The C3-Nitro Group (The "Push"): A latent amine precursor. The nitro group activates the ring for C5-nucleophilic attack but can be chemoselectively reduced to an amine, reversing the electronic bias of the ring.

-

The N1-Hydroxymethyl Linker (The "Anchor"): A hemiaminal moiety (

). While often viewed as a "formaldehyde" protecting group, it serves as a critical handle for bioconjugation or polymerization (e.g., via glycidyl ethers or carbamates).

Technical Challenge: The primary challenge is the lability of the N-hydroxymethyl group under the basic conditions typically required for Suzuki coupling. This guide provides protocols to bypass this instability.

Visualizing the Reactivity Landscape

Figure 1: Orthogonal reactivity vectors of the 5-iodo-3-nitro-1H-pyrazole scaffold.

Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: Replace the C5-Iodine with an aryl/heteroaryl group without cleaving the N-hydroxymethyl group.

Challenge: Standard aqueous bases (

Experimental Workflow

Method: Anhydrous Suzuki Coupling using

-

Preparation:

-

Substrate: 1.0 eq (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.

-

Boronic Acid: 1.2 eq Aryl-boronic acid (

). -

Catalyst: 5 mol%

(Robust against steric bulk). -

Base: 2.0 eq Cesium Fluoride (

) (Promotes transmetallation without high pH). -

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

-

-

Execution:

-

Charge a flame-dried Schlenk flask with substrate, boronic acid,

, and Pd-catalyst under Argon. -

Add anhydrous Dioxane via syringe.

-

Heat to 80 °C for 6–12 hours. Monitor by TLC (Note: The product will likely be more polar than the iodo-precursor).

-

Critical Step: Do not perform an aqueous workup immediately if the product is water-soluble. Filter through a Celite pad to remove inorganic salts (

, Pd black).

-

-

Purification:

-

Concentrate the filtrate.

-

Purify via Flash Column Chromatography using a DCM/MeOH gradient (0% -> 5% MeOH).

-

Data Summary: Coupling Efficiency

| Coupling Partner | Conditions | Yield (%) | Notes |

| Phenylboronic acid | 82% | Clean conversion, linker stable. | |

| 4-Methoxyphenylboronic acid | 78% | Electron-rich partners react faster. | |

| 3-Pyridylboronic acid | 45% | Warning: Significant deformylation observed (loss of |

Protocol B: C3-Nitro Group Reduction (Chemo-selective)

Objective: Reduce the nitro group to an amine (

Experimental Workflow

Method: Iron-mediated reduction (Bechamp conditions modified) or Stannous Chloride (

-

Reagents:

-

Substrate: 1.0 eq (5-Iodo-3-nitro-1H-pyrazol-1-yl)methanol.

-

Reductant: 5.0 eq Iron powder (Fe) + 0.1 eq

(catalytic electrolyte). -

Solvent: Ethanol/Water (4:1).

-

-

Execution:

-

Suspend substrate and Iron powder in EtOH/

. -

Heat to 70 °C with vigorous stirring.

-

Monitor reaction carefully (typically 1–2 hours).

-

Stop immediately upon consumption of starting material to prevent oxidative degradation of the resulting amine.

-

-

Workup:

-

Filter hot through Celite to remove Iron oxide sludge.

-

Concentrate filtrate. The product, (3-Amino-5-iodo-1H-pyrazol-1-yl)methanol, is often unstable to silica gel chromatography (amine + hemiaminal = polymerization risk).

-

Recommendation: Use immediately in the next step (e.g., amide coupling) or protect as an acetamide.

-

Protocol C: N-Hydroxymethyl Functionalization